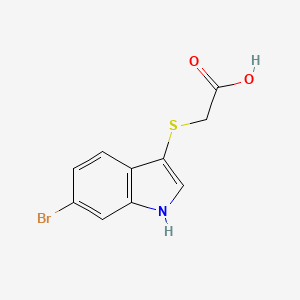
2-((6-Bromo-1H-indol-3-yl)thio)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-Bromo-1H-indol-3-yl)thio)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications. The presence of a bromine atom at the 6-position of the indole ring and a thioacetic acid group at the 3-position makes this compound unique and potentially useful in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-1H-indol-3-yl)thio)acetic acid typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Thioacetic Acid Introduction: The brominated indole is then reacted with thioacetic acid or its derivatives under basic conditions to introduce the thioacetic acid group at the 3-position of the indole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-((6-Bromo-1H-indol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to hydrogen, resulting in the formation of 2-((1H-indol-3-yl)thio)acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-((1H-indol-3-yl)thio)acetic acid.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
2-((6-Bromo-1H-indol-3-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The exact mechanism of action of 2-((6-Bromo-1H-indol-3-yl)thio)acetic acid is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating various biochemical pathways. The presence of the bromine atom and thioacetic acid group may enhance its binding affinity and specificity towards certain targets.
相似化合物的比较
Similar Compounds
6-Bromo-1H-indole-3-acetic acid: Similar structure but lacks the thioacetic acid group.
2-((1H-indol-3-yl)thio)acetic acid: Similar structure but lacks the bromine atom.
Indole-3-acetic acid: A well-known plant hormone with a simpler structure.
Uniqueness
2-((6-Bromo-1H-indol-3-yl)thio)acetic acid is unique due to the presence of both the bromine atom and thioacetic acid group, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
属性
分子式 |
C10H8BrNO2S |
|---|---|
分子量 |
286.15 g/mol |
IUPAC 名称 |
2-[(6-bromo-1H-indol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H8BrNO2S/c11-6-1-2-7-8(3-6)12-4-9(7)15-5-10(13)14/h1-4,12H,5H2,(H,13,14) |
InChI 键 |
CYUQDARQNMQASA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)NC=C2SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


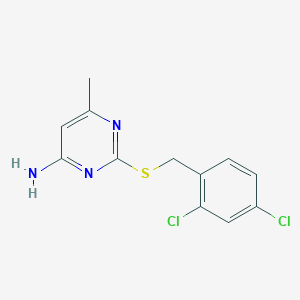
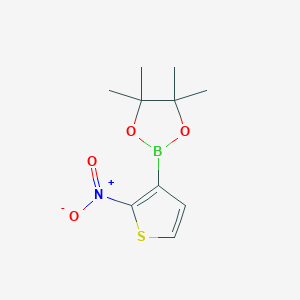
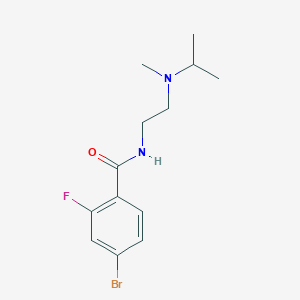
![8-Iodo-2-isopropylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14911973.png)
![N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B14911980.png)

![3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14912002.png)
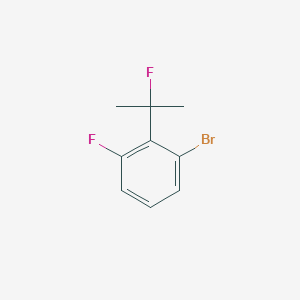


![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B14912048.png)

![N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B14912061.png)

